1-Azadispiro[3.1.4^{6}.1^{4}]undecane
Description
1-Azadispiro[3.1.4^{6}.1^{4}]undecane is a spirocyclic compound characterized by two fused rings sharing a single nitrogen atom (azaspiro structure). The numbering "[3.1.4^{6}.1^{4}]" indicates the specific arrangement of the bicyclic system, with one ring containing three members and the other four, connected via a spiro junction. Such compounds are pivotal in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity .
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-azadispiro[3.1.46.14]undecane |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)7-10(8-9)5-6-11-10/h11H,1-8H2 |
InChI Key |
VUFUKQVPXWJIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3(C2)CCN3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-Azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azadispiro[3.1.4{6}.1{4}]undecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Spiroazacycles
Pharmacological and Physicochemical Properties
- Bioactivity :
- Physicochemical Traits :
Key Research Findings
- Sigma Receptor Ligands: 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives exhibit nanomolar affinity for Sigma-1/2 receptors, though high metabolic clearance limits clinical use .
- Antimalarial Leads : 1,6-Dioxa-2-azaspiro[4.6]undecane analogs demonstrate growth inhibition in Plasmodium falciparum (EC₅₀ = 0.8 μM) and selectivity over human cell lines .
- Stereochemical Complexity : Tetrasubstituted spiro[5.5]undecanes require dynamic NMR for chiral analysis, underscoring challenges in synthetic optimization .
Biological Activity
1-Azadispiro[3.1.4^{6}.1^{4}]undecane is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a distinctive spirocyclic structure that may influence its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Moderate inhibition | |
| Antitumor | L1210 leukemia cells | Limited activity | |
| Antiviral | Measles virus | Inactive |
Case Study 1: Antimicrobial Testing
A study assessed the antimicrobial efficacy of various spirocyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate inhibition zones, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro assays were conducted using L1210 leukemia cells to evaluate the cytotoxic effects of this compound and its derivatives. While some derivatives showed significant cytotoxicity, the parent compound exhibited limited effectiveness, prompting further structural modifications to enhance activity.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound to improve yield and purity, which is critical for accurate biological testing. Additionally, structure-activity relationship (SAR) studies are being conducted to identify key structural features that contribute to its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
